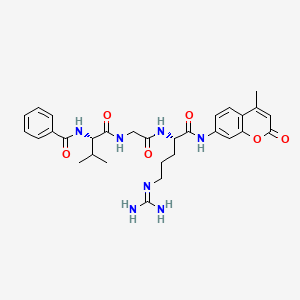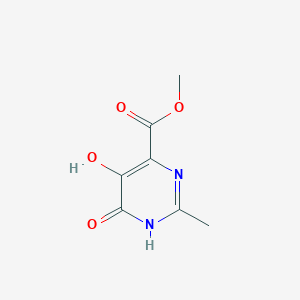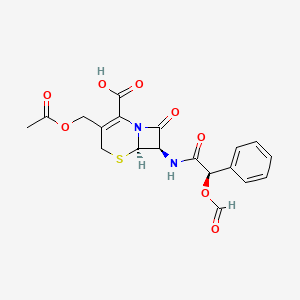
2-Benzyloxy-3-hydroxypyridine
概要
説明
2-Benzyloxy-3-hydroxypyridine is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a pyridine ring, which is a basic structural unit in many organic molecules, including vitamins, drugs, and pesticides. The presence of a benzyloxy substituent and a hydroxy group in the molecule adds to its reactivity and makes it a valuable intermediate in organic synthesis .
Synthesis Analysis
The synthesis of derivatives of 2-benzyloxy-3-hydroxypyridine has been explored through different reactions. For instance, 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles were prepared from the reaction of 2-styrylchromones and hydrazine hydrate, with the molecular structure of some derivatives determined by X-ray analysis . Another study reported the facile alkylation of a 3-benzyloxy protected derivative, which was used to prepare various linkers for attaching 3,2-HOPO moieties onto different scaffolds . Additionally, an efficient and green synthesis of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives was achieved through a multi-component reaction in ionic liquid .
Molecular Structure Analysis
The molecular structure of 2-benzyloxy-3-hydroxypyridine derivatives has been elucidated using techniques such as X-ray crystallography. The studies revealed that the introduction of different substituents can lead to significant changes in crystal packing and the formation of hydrogen-bonded dimeric pairs . These structural insights are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
2-Benzyloxy-3-hydroxypyridine undergoes various chemical reactions, including iodination, which yields mono- and diiodo derivatives . The presence of a benzyl group affects the reactivity of the pyridol ring during such electrophilic substitutions . A comparative investigation of the aminomethylation, azo coupling, and iodination of 2-benzyloxy-3-hydroxypyridine and its N-oxide has shown that the N-oxide group influences the orientation of iodination but not the direction of other reactions . Sulfonation of the compound and its N-oxide occurs at the para-position of the phenyl ring, indicating increased reactivity due to the methylene group separation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-benzyloxy-3-hydroxypyridine and its derivatives are influenced by the substituents on the pyridine ring. UV spectroscopy studies have shown that the introduction of methyl and benzyl groups does not substantially affect the acid-base transformations of these compounds . The reactivity indexes calculated for these compounds correlate with the observed regularities in electrophilic substitution reactions . These properties are essential for the practical application of these compounds in organic synthesis and the development of new materials and pharmaceuticals.
科学的研究の応用
Metal Chelation and Binding Interaction Studies
Hydroxypyridinones, such as 2-Benzyloxy-3-hydroxypyridine, have been actively explored for their metal chelating properties, particularly with aluminium (Al) and iron (Fe). These compounds are promising candidates for medical applications due to their efficient metal chelation capacity. Research suggests that the hexadentate hydroxypyridinones have a higher affinity for metal ions at physiological conditions compared to their bidentate counterparts, making them potential agents for scavenging metal ions like Al in future applications (Santos, 2002).
Biological Activity and Pharmacological Potential
Benzoxaboroles, structurally related to hydroxypyridinones, have garnered attention due to their exceptional properties and wide applications, including their use as building blocks in organic synthesis, and their biological activity. Some benzoxaboroles have shown promise in clinical trials for various applications, demonstrating the potential of structurally related compounds like 2-Benzyloxy-3-hydroxypyridine in the field of pharmacology and biomedicine (Adamczyk-Woźniak et al., 2009).
Antioxidant Activity Studies
Hydroxypyridinones and related structures have been identified as compounds with significant antioxidant properties. Studies on structure-activity relationships (SARs) of these compounds have led to the development of more potent antioxidant molecules. It's suggested that certain structural features, such as the presence of an unsaturated bond on the side chain and modifications of the aromatic ring or the carboxylic function, play a crucial role in their antioxidant activity. These insights provide a foundation for optimizing these compounds for management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Enzymatic and Biomimetic Studies
2-Benzyloxy-3-hydroxypyridine and its derivatives have been subject to enzymatic and biomimetic studies, particularly focusing on O-atom transfer catalysis. The studies demonstrate that it is feasible to conduct parallel and comparative studies on enzymes and their biomimetic models using these compounds. This highlights their potential utility in understanding the stereochemistry and mechanism of reactions involving enzymes and their mimics (Blain et al., 2002).
Safety and Hazards
2-Benzyloxy-3-hydroxypyridine is classified as a GHS07 substance . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
作用機序
Target of Action
It’s worth noting that related compounds have been found to interact with enzymes such as epoxide hydrolase, which catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene b4 .
Mode of Action
It has been suggested that related compounds may act as electrophilic species, releasing a benzyl group upon warming . This could potentially lead to the formation of benzyl ethers and esters .
Biochemical Pathways
Given its potential interaction with enzymes like epoxide hydrolase, it could potentially influence the biosynthesis of leukotriene b4 .
Result of Action
Its potential interaction with enzymes like epoxide hydrolase could influence the biosynthesis of leukotriene b4, a proinflammatory mediator .
Action Environment
It’s worth noting that the success of related compounds in suzuki–miyaura coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
2-phenylmethoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-7-4-8-13-12(11)15-9-10-5-2-1-3-6-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQJWSSEBZRZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654763 | |
| Record name | 2-(Benzyloxy)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-3-hydroxypyridine | |
CAS RN |
885952-26-1 | |
| Record name | 2-(Phenylmethoxy)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885952-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxy-3-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)


![5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3030200.png)


![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)




![9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B3030214.png)